molecular formula C19H19NO6S B280734 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B280734
M. Wt: 389.4 g/mol
InChI Key: YOHIIUPOQRBNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with the molecular formula C19H19NO4S It is characterized by the presence of a benzofuran ring, an acetyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetyl-2-methyl-benzofuran-5-yl)-4-fluoro-benzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C19H19NO6S/c1-11(21)19-12(2)26-16-7-5-13(9-15(16)19)20-27(22,23)18-10-14(24-3)6-8-17(18)25-4/h5-10,20H,1-4H3

InChI Key

YOHIIUPOQRBNOW-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)C

Origin of Product

United States

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